molecular formula C12H12N2S B12929866 [(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-34-9

[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12929866
CAS No.: 61021-34-9
M. Wt: 216.30 g/mol
InChI Key: CGXQOXXHOZPULX-UHFFFAOYSA-N
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Description

2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring substituted with an ethyl group at the 5-position and a thioacetonitrile group at the 3-position.

Preparation Methods

The synthesis of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 5-ethylindole with a suitable thioacetonitrile reagent under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of the thioacetonitrile reagent . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Mechanism of Action

The mechanism of action of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, potentially modulating their activity . The thioacetonitrile group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .

Properties

CAS No.

61021-34-9

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-[(5-ethyl-1H-indol-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C12H12N2S/c1-2-9-3-4-11-10(7-9)12(8-14-11)15-6-5-13/h3-4,7-8,14H,2,6H2,1H3

InChI Key

CGXQOXXHOZPULX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2SCC#N

Origin of Product

United States

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